![molecular formula C25H25FN4O5S B13449668 (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)
(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenylsulfonamido group, a methoxyphenyl group, and a methanopyrido[1,2-a][1,5]diazocine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the methanopyrido[1,2-a][1,5]diazocine core, followed by the introduction of the fluorophenylsulfonamido and methoxyphenyl groups through a series of substitution and coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages over existing compounds in certain applications.
Mechanism of Action
The mechanism of action of (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanopyrido[1,2-a][1,5]diazocine derivatives and fluorophenylsulfonamido compounds. These compounds share structural features with (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide but may differ in their specific functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H25FN4O5S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,9R)-5-[(3-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide |
InChI |
InChI=1S/C25H25FN4O5S/c1-35-20-7-5-19(6-8-20)27-25(32)29-13-16-11-17(15-29)23-10-9-22(24(31)30(23)14-16)28-36(33,34)21-4-2-3-18(26)12-21/h2-10,12,16-17,28H,11,13-15H2,1H3,(H,27,32)/t16-,17+/m0/s1 |
InChI Key |
ACYSDERUEPWODX-DLBZAZTESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N2C[C@@H]3C[C@H](C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


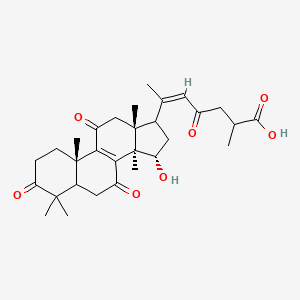
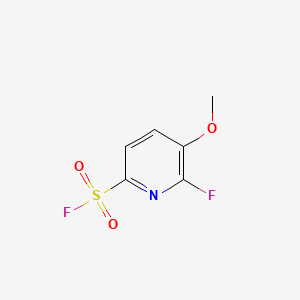
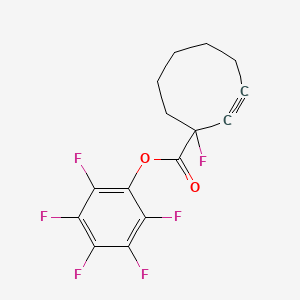
![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)


![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
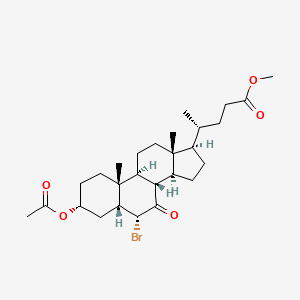
![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)
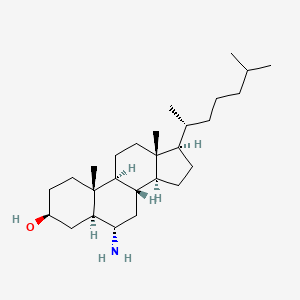
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
